molecular formula C18H23ClN2O5 B593030 25N-NBOMe (hydrochloride)

25N-NBOMe (hydrochloride)

Cat. No.: B593030
M. Wt: 382.8 g/mol
InChI Key: AKAFRJJZBSVSPB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

25N-NBOMe (Hydrochloride) is a derivative of the hallucinogen 2C-N . The primary targets of 25N-NBOMe (Hydrochloride) are believed to be the serotonin 5-HT 2A and 5-HT 2C receptors . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle .

Mode of Action

25N-NBOMe (Hydrochloride) acts as an ultrapotent and highly efficacious agonist of serotonin 5-HT 2A and 5-HT 2C receptors . This means that it binds to these receptors and activates them, leading to an increase in the neurotransmission of serotonin . It has more than 1000-fold selectivity for 5-HT 2A compared with 5-HT 1A .

Biochemical Pathways

Upon activation of the 5-HT 2A and 5-HT 2C receptors, 25N-NBOMe (Hydrochloride) affects various biochemical pathways. Related compounds such as 25i-nbome have been shown to affect dopamine, serotonin, acetylcholine, and glutamate release .

Pharmacokinetics

It is known that the compound is administered sublingually/buccally, intravenously, via nasal insufflations, or by smoking . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability remain to be elucidated .

Result of Action

The activation of serotonin 5-HT 2A and 5-HT 2C receptors by 25N-NBOMe (Hydrochloride) leads to various molecular and cellular effects. These include visual and auditory hallucinations, confusion, anxiety, panic and fear, agitation, uncontrollable violent behavior, seizures, and excited delirium . Other effects such as mydriasis, tachycardia, hypertension, hyperthermia, and diaphoresis have also been reported .

Action Environment

The action, efficacy, and stability of 25N-NBOMe (Hydrochloride) can be influenced by various environmental factors. For instance, the method of administration can affect the onset, intensity, and duration of its effects . Detailed studies on how environmental factors influence the action of 25n-nbome (hydrochloride) are lacking .

Biochemical Analysis

Biochemical Properties

25N-NBOMe (hydrochloride) is an ultrapotent and highly efficacious agonist of serotonin 5-HT 2A and 5-HT 2C receptors . It displays higher affinity for 5-HT 2A receptors than their 2C counterparts and has markedly lower affinity, potency, and efficacy at the 5-HT 2B receptor compared to 5-HT 2A or 5-HT 2C .

Cellular Effects

25N-NBOMe (hydrochloride) has been reported to have significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It has been associated with life-threatening toxicity and death .

Molecular Mechanism

25N-NBOMe (hydrochloride) exerts its effects at the molecular level primarily through its action as a potent full agonist for the 5HT 2A receptor . It binds to these receptors and activates them, leading to a series of downstream effects that contribute to its psychoactive properties .

Dosage Effects in Animal Models

In animal models, the effects of 25N-NBOMe (hydrochloride) vary with different dosages . At certain doses, it has been shown to produce conditioned place preference, indicating its potential for abuse .

Metabolic Pathways

The metabolism of 25N-NBOMe (hydrochloride) has been studied in human liver microsomes . The biotransformations included hydroxylation, O-demethylation, N-dealkylation, nitro reduction, dehydrogenation, carbonylation, and combinations thereof .

Transport and Distribution

It is known that the drug can be administered sublingually/buccally, intravenously, via nasal insufflations, or by smoking .

Preparation Methods

The synthesis of 25N-NBOMe (hydrochloride) involves several steps, starting with the precursor 2,5-dimethoxy-4-nitrophenethylamine (2C-N). The key step in the synthesis is the N-(2-methoxybenzyl) substitution at the amine group. This reaction typically requires the use of a strong base and a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions

Chemical Reactions Analysis

25N-NBOMe (hydrochloride) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are hydroxylated and demethylated metabolites .

Comparison with Similar Compounds

25N-NBOMe (hydrochloride) is part of the NBOMe series of compounds, which includes other derivatives like 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe . These compounds share a similar structure but differ in their substitutions at the 4-position of the phenethylamine ring. For example:

The uniqueness of 25N-NBOMe (hydrochloride) lies in its nitro substituent, which contributes to its distinct pharmacological profile and metabolic pathways .

Properties

IUPAC Name

2-(2,5-dimethoxy-4-nitrophenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5.ClH/c1-23-16-7-5-4-6-14(16)12-19-9-8-13-10-18(25-3)15(20(21)22)11-17(13)24-2;/h4-7,10-11,19H,8-9,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAFRJJZBSVSPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)[N+](=O)[O-])OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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